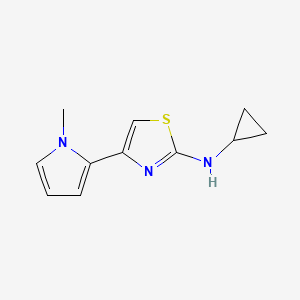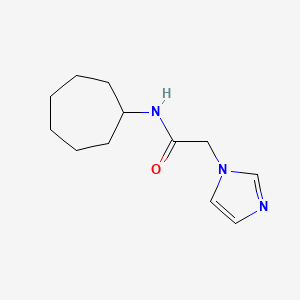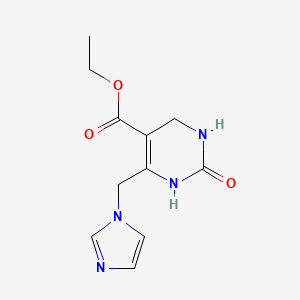
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been investigated for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mécanisme D'action
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine selectively inhibits JAK3, which is a key component of the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, and IL-15. By inhibiting JAK3, N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine blocks the downstream signaling pathways, leading to the suppression of T cell activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported. However, it may cause mild to moderate side effects, such as headache, diarrhea, and nausea. N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has also been shown to reduce the levels of circulating lymphocytes, which may increase the risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency and selectivity for JAK3, which allows for the specific targeting of cytokine signaling pathways. However, N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine may also have limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For research on N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine may include investigating its use in combination with other drugs, optimizing dosing regimens, and exploring its potential use in other autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine involves several steps, including the reaction of 2-methylthio-4-(1-methylpyrrol-2-yl)thiazole with cyclopropylamine, followed by the cyclization of the resulting intermediate with phosphorus oxychloride. The final product is obtained after purification and characterization by various analytical techniques.
Applications De Recherche Scientifique
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and multiple sclerosis by inhibiting the activation of T cells and the production of pro-inflammatory cytokines. N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has also been investigated for its potential use in organ transplantation and graft-versus-host disease.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-14-6-2-3-10(14)9-7-15-11(13-9)12-8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXIOXPTJRLGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CSC(=N2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)
![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B7496639.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)